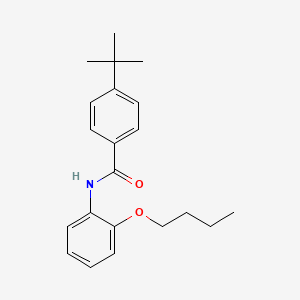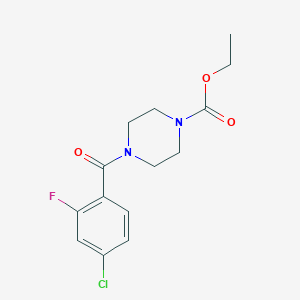
N-(2-butoxyphenyl)-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-4-tert-butylbenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure with a tert-butyl substituent. The unique structural features of this compound contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-4-tert-butylbenzamide typically involves the reaction of 2-butoxyaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-butoxyaniline+4-tert-butylbenzoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-butoxyphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of N-(2-butoxyphenyl)-4-tert-butylaniline.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and fibrosis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-butoxyphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to suppress myofibroblast transdifferentiation, extracellular matrix deposition, and cellular contractility. These effects are mediated through the inhibition of signaling pathways involving proteins such as SMURF2 .
Vergleich Mit ähnlichen Verbindungen
N-(2-butoxyphenyl)-4-tert-butylbenzamide can be compared with other similar compounds, such as:
N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share a similar butoxyphenyl structure but differ in their acrylamide moiety, which imparts different chemical and biological properties.
N-(2-butoxyphenyl)-2-(2-ethylphenoxy)acetamide: This compound has a similar butoxyphenyl group but differs in the presence of an acetamide moiety, leading to variations in its reactivity and applications.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-5-6-15-24-19-10-8-7-9-18(19)22-20(23)16-11-13-17(14-12-16)21(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCGIGJOHUXONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(pyridin-4-yl)ethyl]cyclobutanecarboxamide](/img/structure/B5461367.png)
![5-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5461372.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5461381.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5461386.png)

![3-(3-Naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanoic acid](/img/structure/B5461402.png)
![N-methyl-N-[1-(2-naphthyl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5461404.png)
![methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate](/img/structure/B5461412.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5461422.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461437.png)
![methyl 9-methyl-14-oxo-13-[4-(trifluoromethyl)benzylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5461444.png)

